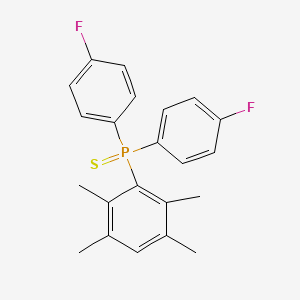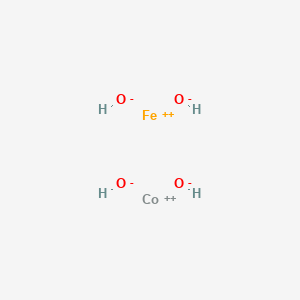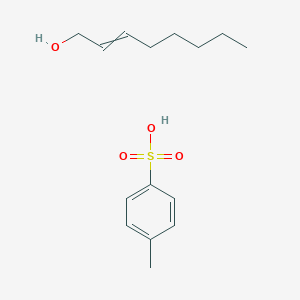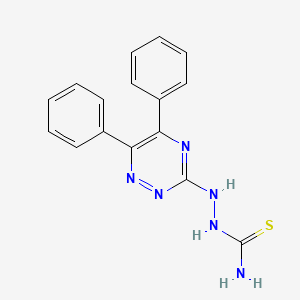
Bis(4-fluorophenyl)(sulfanylidene)(2,3,5,6-tetramethylphenyl)-lambda~5~-phosphane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(4-fluorophenyl)(sulfanylidene)(2,3,5,6-tetramethylphenyl)-lambda~5~-phosphane is a complex organophosphorus compound It features a phosphane core with two 4-fluorophenyl groups and a sulfanylidene group attached to a 2,3,5,6-tetramethylphenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bis(4-fluorophenyl)(sulfanylidene)(2,3,5,6-tetramethylphenyl)-lambda~5~-phosphane typically involves the reaction of 4-fluorophenyl lithium with a suitable phosphane precursor under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent like tetrahydrofuran (THF) to facilitate the reaction. The reaction mixture is then treated with a sulfanylidene source to introduce the sulfanylidene group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Bis(4-fluorophenyl)(sulfanylidene)(2,3,5,6-tetramethylphenyl)-lambda~5~-phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphane oxides.
Reduction: Reduction reactions can convert it into phosphane hydrides.
Substitution: The fluorine atoms can be substituted with other functional groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include phosphane oxides, phosphane hydrides, and various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Bis(4-fluorophenyl)(sulfanylidene)(2,3,5,6-tetramethylphenyl)-lambda~5~-phosphane has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its use in drug development and as a diagnostic tool.
Industry: It is used in the synthesis of advanced materials and polymers.
Wirkmechanismus
The mechanism of action of Bis(4-fluorophenyl)(sulfanylidene)(2,3,5,6-tetramethylphenyl)-lambda~5~-phosphane involves its interaction with molecular targets such as enzymes or receptors. The compound can form complexes with metal ions, which can then participate in catalytic cycles. The sulfanylidene group plays a crucial role in stabilizing these complexes and enhancing their reactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Bis(4-fluorophenyl)(sulfanylidene)(phenyl)-lambda~5~-phosphane
- Bis(4-fluorophenyl)(sulfanylidene)(4-methylphenyl)-lambda~5~-phosphane
Uniqueness
The uniqueness of Bis(4-fluorophenyl)(sulfanylidene)(2,3,5,6-tetramethylphenyl)-lambda~5~-phosphane lies in its tetramethylphenyl group, which provides steric hindrance and influences the compound’s reactivity and stability
Eigenschaften
CAS-Nummer |
110407-62-0 |
|---|---|
Molekularformel |
C22H21F2PS |
Molekulargewicht |
386.4 g/mol |
IUPAC-Name |
bis(4-fluorophenyl)-sulfanylidene-(2,3,5,6-tetramethylphenyl)-λ5-phosphane |
InChI |
InChI=1S/C22H21F2PS/c1-14-13-15(2)17(4)22(16(14)3)25(26,20-9-5-18(23)6-10-20)21-11-7-19(24)8-12-21/h5-13H,1-4H3 |
InChI-Schlüssel |
YMRWOKDYGKQCLH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1C)P(=S)(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Benzo[b]thiophene-6,7-dicarboxylic acid, dimethyl ester](/img/structure/B14314781.png)


![2-Methyl-5-oxo-5H-[1]benzopyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B14314803.png)
![3-[Methyl(pentyl)amino]prop-2-enoic acid](/img/structure/B14314805.png)

![2-[(tert-Butylsulfanyl)methyl]prop-2-enenitrile](/img/structure/B14314816.png)



![Cyclohexanecarboxylic acid, [1,1'-biphenyl]-4-yl ester](/img/structure/B14314831.png)
![2-[(Hexadec-9-enoyl)oxy]-N,N,N-trimethylethan-1-aminium](/img/structure/B14314836.png)

